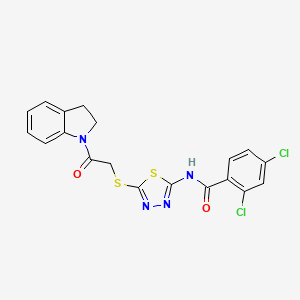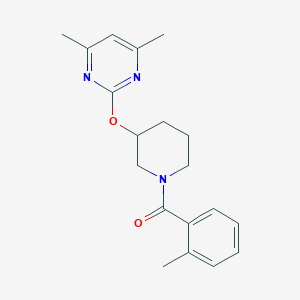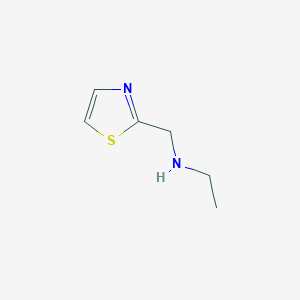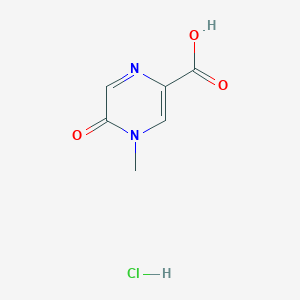
2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of benzamide with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of thiadiazole derivatives and their subsequent reactions. For instance, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole and its reactivity towards nucleophiles to form N-substituted indole-2-thiols is described . This process involves ring opening and intermolecular cyclization, which could be relevant to the synthesis of the compound of interest, as it also contains a thiadiazole ring and an indole moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and X-ray single-crystal diffraction . These techniques allow for the determination of atom positions, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation and potential reactivity of the compound. The planar geometry around the central ion in the copper(II) complexes of related benzamide derivatives suggests that the compound may also exhibit a specific geometry conducive to its biological activity .
Chemical Reactions Analysis
The reactivity of related thiadiazole compounds with nucleophiles indicates a potential for diverse chemical reactions . The compound of interest, with its thiadiazole and benzamide moieties, may undergo similar nucleophilic substitutions or cyclization reactions, which could be exploited in the synthesis of novel derivatives with enhanced biological properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The stability of the planar geometry in copper(II) complexes and the reactivity of the thiadiazole ring suggest that the compound of interest may have significant stability and reactivity, which could influence its solubility, melting point, and other physical properties .
Biological Activity Analysis
The cytotoxic activity of related N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes against various human cancer cell lines has been evaluated . Although the specific compound has not been tested, the significant cytotoxicity observed in related compounds, especially against breast and prostate cancer cell lines, suggests that the compound may also possess cytotoxic properties that could be of interest in the development of anticancer agents.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound is involved in the synthesis and biological evaluation processes, contributing significantly to the field of medicinal chemistry. For instance, derivatives of thiadiazole, a core structure related to the compound , have been synthesized and evaluated for CNS depressant activity and anticonvulsant activity in mice, highlighting the compound's potential in neurological and anticonvulsant therapies (Nikalje et al., 2015).
Molecular Docking and Computational Studies
- Computational and molecular docking studies are integral to understanding the compound's interactions at the molecular level. For example, derivatives involving indole and thiadiazole structures have undergone virtual screening and molecular docking, providing insights into their binding modes and biological activities, which can be crucial for drug design and discovery (Nikalje et al., 2015).
Pharmacological Potential
- The compound's structural framework is associated with pharmacological significance. Indole-containing derivatives of 1,3,4-thiadiazole and 1,2,4-triazole, sharing core similarities with the compound, have shown potential antidepressant activity, indicating the compound's relevance in pharmacological research and its potential therapeutic applications (Varvaresou et al., 1998).
Anti-inflammatory and Anti-fibrotic Applications
- The compound's structural analogs have demonstrated anti-inflammatory and anti-fibrotic activities. Specifically, 1,3,4-thiadiazole derivatives have shown promise as new diuretic agents, increasing urinary excretion of water and electrolytes. This suggests potential applications in treating conditions related to fluid retention and inflammation (Ergena et al., 2022).
Propriétés
IUPAC Name |
2,4-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S2/c20-12-5-6-13(14(21)9-12)17(27)22-18-23-24-19(29-18)28-10-16(26)25-8-7-11-3-1-2-4-15(11)25/h1-6,9H,7-8,10H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTPQCIMNZPTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)



![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)
![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)